

Measuring Changes in Protein Acylation After SIS17 Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: SIS17

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Introduction

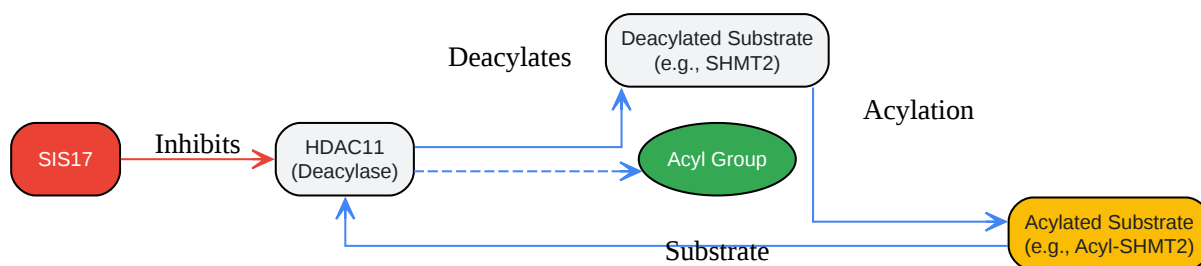
Protein acylation, a crucial post-translational modification, involves the attachment of acyl groups to proteins, influencing their function, localization, and stability.^{[1][2]} One such type of acylation is fatty acylation, a reversible process regulated by acyltransferases and deacylases. Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has been identified as an efficient lysine defatty-acylase, with a particularly high activity for demyristoylation.^{[3][4]}

SIS17 is a potent and selective inhibitor of HDAC11 with an IC₅₀ of 0.83 μ M.^{[1][5][6]} By inhibiting the deacylase activity of HDAC11, **SIS17** treatment is expected to lead to an increase in the fatty acylation of its substrate proteins.^{[7][8]} One of the known substrates of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.^{[3][4][7]} Treatment of cells with **SIS17** has been shown to increase the fatty acylation of SHMT2.^{[6][7]}

These application notes provide detailed protocols for measuring changes in protein acylation following treatment with **SIS17**. The methods described herein are applicable for both targeted analysis of specific proteins and global, proteome-wide quantification of acylation changes.

Signaling Pathway

The inhibition of HDAC11 by **SIS17** leads to an accumulation of acylated substrates. This pathway highlights the mechanism by which **SIS17** induces changes in protein acylation.



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Caption: **SIS17** inhibits HDAC11, preventing the deacylation of its substrates.

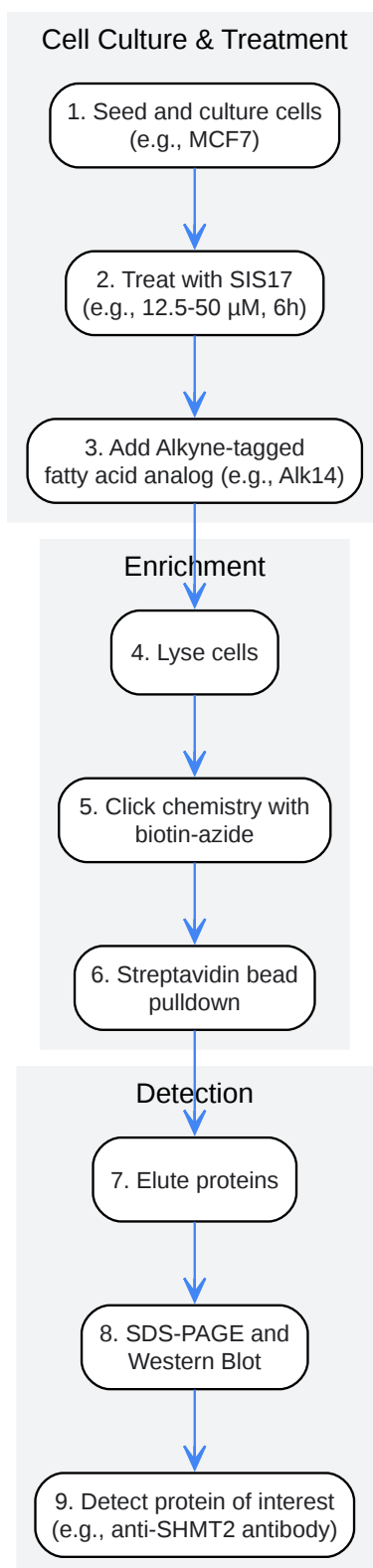
Experimental Protocols

Two primary methods for quantifying changes in protein acylation after **SIS17** treatment are presented: a targeted approach using metabolic labeling and western blotting, and a global approach using quantitative mass spectrometry.

Protocol 1: Targeted Analysis of Protein Acylation by Metabolic Labeling and Western Blotting

This protocol is adapted from studies demonstrating the effect of **SIS17** on SHMT2 acylation and is suitable for investigating specific proteins of interest.^[7]

Experimental Workflow:



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Caption: Workflow for targeted analysis of protein acylation.

Materials:

- Cell line of interest (e.g., MCF7)
- Complete cell culture medium
- **SIS17** (prepared in DMSO)
- Alkyne-tagged fatty acid analog (e.g., 13-tetradecynoic acid - Alk14)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Biotin-azide
- Click chemistry reaction buffer (containing copper(II) sulfate, tris(2-carboxyethyl)phosphine hydrochloride (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))
- Streptavidin-agarose beads
- SDS-PAGE gels and buffers
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the protein of interest (e.g., anti-SHMT2)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Seed cells in appropriate culture dishes and allow them to adhere overnight.
 - Treat the cells with the desired concentrations of **SIS17** (e.g., 0, 12.5, 25, 50 μ M) for 6 hours.

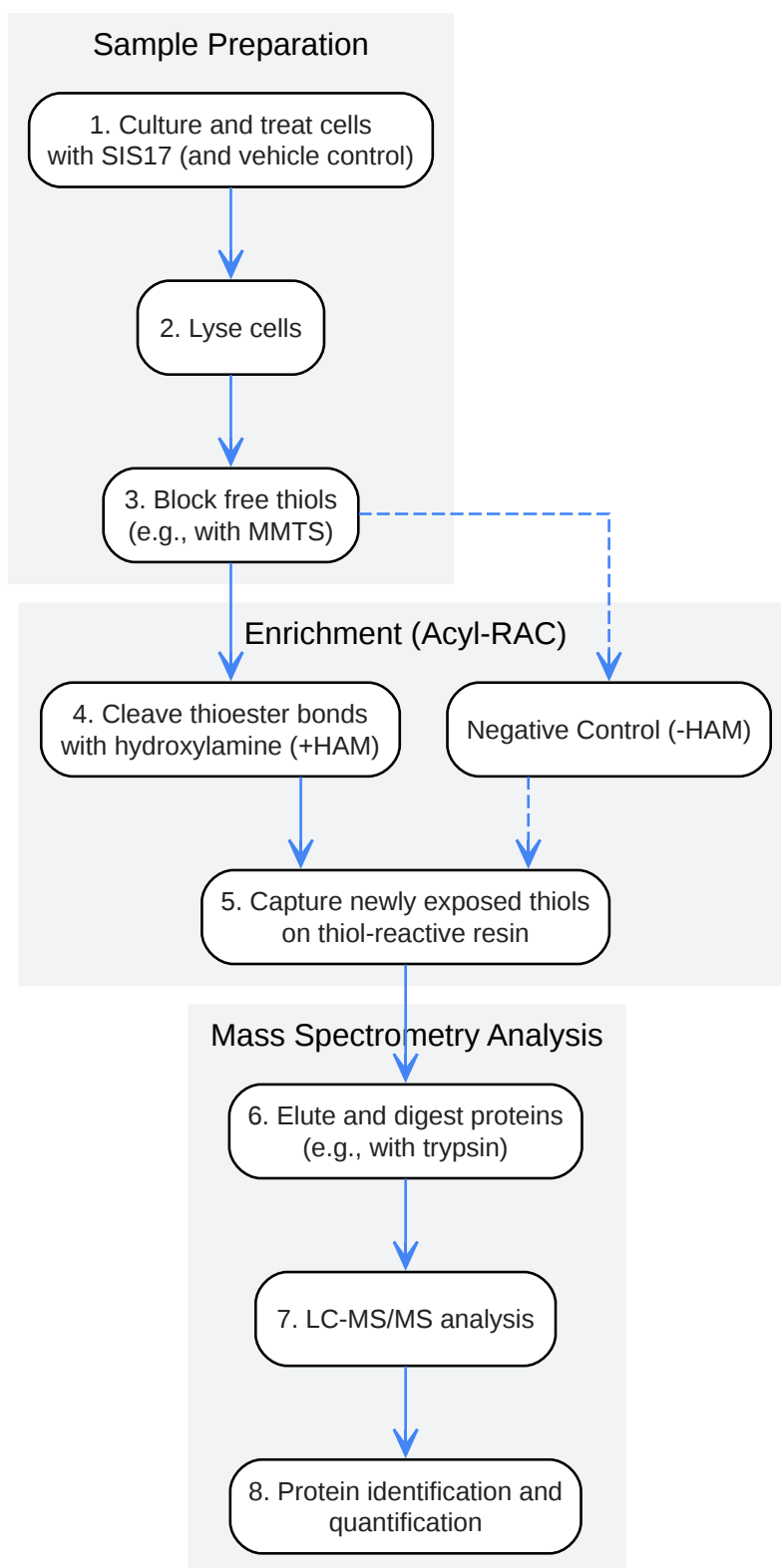
- Metabolic Labeling:
 - During the last 4-6 hours of **SIS17** treatment, add the alkyne-tagged fatty acid analog to the culture medium (e.g., 50 μ M Alk14).
- Cell Lysis:
 - Wash the cells with ice-cold PBS and lyse them in lysis buffer.
 - Clarify the lysates by centrifugation to remove cell debris.
- Click Chemistry:
 - Perform a click chemistry reaction to conjugate biotin-azide to the alkyne-labeled proteins in the cell lysate.
- Streptavidin Pulldown:
 - Incubate the lysates with streptavidin-agarose beads to capture the biotinylated (i.e., acylated) proteins.
 - Wash the beads extensively to remove non-specifically bound proteins.
- Elution and Western Blotting:
 - Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
 - Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software (e.g., ImageJ).

- Normalize the signal of the acylated protein to a loading control or to the total protein input.

Protocol 2: Global Quantitative Analysis of Protein Acylation by Acyl-RAC and Mass Spectrometry

This protocol utilizes Acyl-Resin Assisted Capture (Acyl-RAC) to enrich for acylated proteins, followed by quantitative mass spectrometry to identify and quantify changes in the acyl-proteome after **SIS17** treatment.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Workflow:



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Caption: Workflow for global quantitative analysis of protein acylation.

Materials:

- Cell line of interest
- Complete cell culture medium
- **SIS17** (prepared in DMSO)
- Lysis buffer
- Methyl methanethiosulfonate (MMTS)
- Hydroxylamine (HAM) hydrochloride
- Thiol-reactive resin (e.g., thiopropyl sepharose)
- Wash buffers
- Elution buffer with a reducing agent (e.g., DTT or TCEP)
- Trypsin
- Reagents for LC-MS/MS analysis

Procedure:

- Cell Culture and Treatment:
 - Culture cells and treat with **SIS17** and a vehicle control (DMSO) as described in Protocol 1.
- Cell Lysis and Blocking of Free Thiols:
 - Lyse the cells and treat the lysate with MMTS to block all free cysteine thiols.
- Acyl-Resin Assisted Capture (Acyl-RAC):
 - Divide each sample into two aliquots: one to be treated with hydroxylamine (+HAM) to cleave thioester bonds, and a negative control treated with a non-reactive solution (e.g.,

Tris or NaCl) (-HAM).

- Incubate the lysates with a thiol-reactive resin. In the +HAM samples, the newly exposed thiols from formerly acylated cysteines will bind to the resin.
- Wash the resin extensively to remove non-specifically bound proteins.
- Elution and Digestion:
 - Elute the captured proteins from the resin using a buffer containing a reducing agent.
 - Perform in-solution or on-bead digestion of the eluted proteins with trypsin.
- LC-MS/MS Analysis:
 - Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
 - Compare the protein abundances in the +HAM samples between the **SIS17**-treated and control groups to identify proteins with altered acylation. Proteins that are enriched in the +HAM samples are considered acylated. An increase in the abundance of a protein in the **SIS17**-treated +HAM sample compared to the control +HAM sample indicates increased acylation.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.

Table 1: Quantified Changes in Acylation of SHMT2 after **SIS17** Treatment (Western Blot)

SIS17 Concentration (μM)	Fold Change in SHMT2 Acylation (Normalized to Control)	Standard Deviation	p-value
0 (Control)	1.00	0.12	-
12.5	1.85	0.21	<0.05
25	2.54	0.33	<0.01
50	3.12	0.45	<0.001

Note: The data presented are representative examples and will vary depending on the experimental conditions and cell line used. The fold changes are based on densitometric analysis of Western blot bands.[\[12\]](#)

Table 2: Top 5 Proteins with Increased Acylation after **SIS17** Treatment (LC-MS/MS)

Protein	Gene	Fold Change (SIS17/Control)	p-value	Function
Serine hydroxymethyltransferase, mitochondrial	SHMT2	3.5	<0.001	One-carbon metabolism
Calumenin	CALU	2.8	<0.01	Calcium-binding protein
Ras-related protein Rab-7a	RAB7A	2.5	<0.01	Vesicular trafficking
Flotillin-1	FLOT1	2.2	<0.05	Membrane microdomain organization
Guanine nucleotide-binding protein G(i) subunit alpha-1	GNAI1	2.0	<0.05	Signal transduction

Note: This table presents hypothetical quantitative proteomics data for illustrative purposes. The identification and quantification of acylated proteins will depend on the specific experiment. Recent studies have identified other potential substrates of HDAC11, such as CALU, which may also show increased acylation upon **SIS17** treatment.[\[13\]](#)

Conclusion

The protocols outlined in these application notes provide robust methods for measuring changes in protein acylation following treatment with the HDAC11-specific inhibitor, **SIS17**. The targeted Western blot approach is suitable for validating changes in the acylation of known or suspected substrates, while the global quantitative mass spectrometry approach allows for the discovery of novel targets and a broader understanding of the effects of HDAC11 inhibition on the acyl-proteome. These methods are valuable tools for researchers in cell biology,

pharmacology, and drug development who are investigating the roles of protein acylation and the therapeutic potential of HDAC11 inhibitors.

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